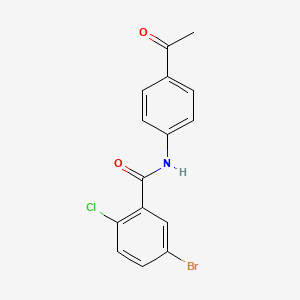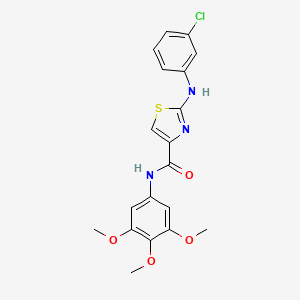
2-((3-chlorophenyl)amino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-chlorophenyl)amino)-N-(3,4,5-trimethoxyphenyl)thiazole-4-carboxamide, also known as CTET, is a synthetic compound that has been of interest to researchers due to its potential therapeutic applications. This compound belongs to the thiazole family, which is known for its diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Applications
Synthesis and Anticancer Activity
Research has shown that derivatives of thiazole compounds exhibit significant anticancer activity. For example, novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives have been synthesized and evaluated for their anticancer activity against various cell lines, with some compounds showing high activity levels (Wen-Xi Cai et al., 2016). This indicates that modifications to the thiazole structure, similar to the compound , can lead to promising anticancer agents.
Antimicrobial Agents
Thiazole derivatives have also been synthesized for their antimicrobial properties. For instance, new heterocyclic 1,3,4-oxadiazoles with antibacterial activity have been developed, showcasing the versatility of thiazole compounds in generating effective antimicrobial agents (A. Ghattas et al., 1982). This research demonstrates the compound's potential in creating new treatments for bacterial infections.
Molluscicidal Properties
Thiazolo[5,4-d]pyrimidines have been investigated for their molluscicidal properties, indicating their potential in controlling populations of snails that are intermediate hosts for diseases such as schistosomiasis (K. El-bayouki et al., 1988). This application highlights the environmental and health benefits that can be derived from studying and modifying thiazole compounds.
Antioxidant and Anti-inflammatory Activities
Antioxidant Activity
Carboxamide derivatives, including thiazole compounds, have been evaluated for their antioxidant activity. Studies, such as those on acid chloride derivatives of 2-amino-N-(3-chlorophenyl)-5, 6-dihydro-4H-cyclopenta[b]thiophen-3-carboxamide, have shown promising results in terms of their ability to act as antioxidants (K. P. Kumar et al., 2008). This indicates the potential of the compound to contribute to antioxidant research.
Eigenschaften
IUPAC Name |
2-(3-chloroanilino)-N-(3,4,5-trimethoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O4S/c1-25-15-8-13(9-16(26-2)17(15)27-3)21-18(24)14-10-28-19(23-14)22-12-6-4-5-11(20)7-12/h4-10H,1-3H3,(H,21,24)(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJPPNHHKMDJQBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 3-carbamoyl-2-(5-phenylisoxazole-3-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2430488.png)


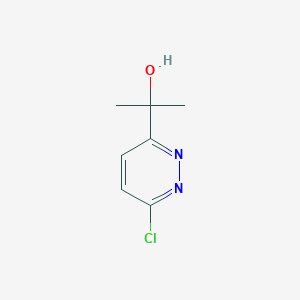
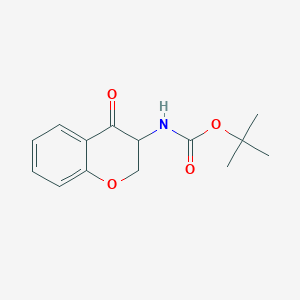
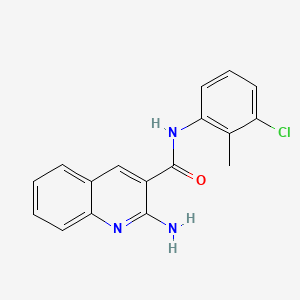
![tert-Butyl 4-(2-{[(tert-butoxy)carbonyl]amino}ethyl)piperidine-1-carboxylate](/img/structure/B2430496.png)


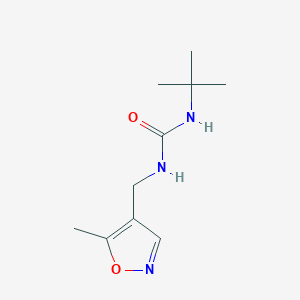
![N-[1-(2-Oxopyrrolidin-1-yl)propan-2-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2430505.png)
![ethyl 4-({[3-(3-methoxypropyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2430506.png)
![N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-4-(trifluoromethyl)benzamide](/img/structure/B2430507.png)
